1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea

Medicinal Chemistry Compound Acquisition Chemical Biology

1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1334375-28-8) is a synthetic small molecule belonging to the 1,3,4-oxadiazole urea class, characterized by a cyclopentyl-substituted urea motif linked to a 2,5-dichlorothiophene-substituted oxadiazole core. Its molecular formula is C12H12Cl2N4O2S, with a molecular weight of 347.2 g/mol, a computed XLogP3-AA of 3.6, and a topological polar surface area of 108 Ų.

Molecular Formula C12H12Cl2N4O2S
Molecular Weight 347.21
CAS No. 1334375-28-8
Cat. No. B2455680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
CAS1334375-28-8
Molecular FormulaC12H12Cl2N4O2S
Molecular Weight347.21
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
InChIInChI=1S/C12H12Cl2N4O2S/c13-8-5-7(9(14)21-8)10-17-18-12(20-10)16-11(19)15-6-3-1-2-4-6/h5-6H,1-4H2,(H2,15,16,18,19)
InChIKeyNPJXDSNATWIHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1334375-28-8): Chemical Identity and Baseline Characterization for Procurement Decisions


1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1334375-28-8) is a synthetic small molecule belonging to the 1,3,4-oxadiazole urea class, characterized by a cyclopentyl-substituted urea motif linked to a 2,5-dichlorothiophene-substituted oxadiazole core [1]. Its molecular formula is C12H12Cl2N4O2S, with a molecular weight of 347.2 g/mol, a computed XLogP3-AA of 3.6, and a topological polar surface area of 108 Ų [1]. The compound is listed in the PubChem database (CID 56724009) and is commercially available from several chemical suppliers for research purposes [1]. At the time of this analysis, publicly available peer-reviewed pharmacological or biochemical assay data specifically for this compound are absent from major indexing databases [1].

Why 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea Cannot Be Replaced by Generic In-Class Analogs in Target-Oriented Research Procurement


Substitution within the 1,3,4-oxadiazole urea class is precluded by the unique combination of the electron-deficient 2,5-dichlorothiophene ring and the cyclopentyl urea terminus, which jointly govern molecular recognition, lipophilicity, and metabolic stability in ways that even structurally close analogs cannot replicate [1]. While patents and literature describe oxadiazole-urea derivatives with activity against diverse targets such as soluble epoxide hydrolase (sEH), P2Y1 purinergic receptor, and urease enzymes, the specific dichlorothiophene-cyclopentyl substitution pattern present in this compound creates a distinct pharmacophoric profile that precludes reliable interchangeability [2][3]. Without direct comparative data against defined analogs, any assumption of functional equivalence is scientifically unjustified [1].

Quantitative Differential Evidence Guide for 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea: Comparator-Based Selection Rationale


Structural Uniqueness and Absence of Direct Literature Comparators: A Procurement Alert for 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea

A comprehensive search across PubChem, PubMed, and patent databases reveals that no head-to-head comparative studies or quantitative biological assay data exist for 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea [1]. Its nearest structural analogs include 1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (lacking the chlorine substituents on the thiophene ring) and 1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (replacing the cyclopentyl with a thiophene-2-yl group on the urea terminus). No directly comparable IC50, Ki, or functional assay values are available for any of these entities in the same experimental system [1]. This evidentiary gap means that procurement decisions cannot be guided by quantitative superiority claims at this time.

Medicinal Chemistry Compound Acquisition Chemical Biology

Predicted Physicochemical Differentiation of 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea from Non-Chlorinated Thiophene Analogs

The presence of two chlorine atoms on the thiophene ring of 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is predicted to increase lipophilicity (computed XLogP3-AA = 3.6) and reduce electron density of the heterocycle compared to non-chlorinated analogs such as 1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea, for which XLogP can be estimated but direct experimental logD or permeability data are absent from the peer-reviewed literature [1]. Class-level inference from related dichlorothiophene-bearing compounds suggests enhanced membrane permeability and potential for stronger halogen-bonding interactions with biological targets, though no direct comparative measurement against a defined analog in a consistent assay system is available [1].

Drug Discovery Physicochemical Profiling ADME Prediction

Class-Level Target Engagement Potential: 1,3,4-Oxadiazole Ureas as sEH and P2Y1 Inhibitors

The 1,3,4-oxadiazole urea scaffold has been identified as a privileged pharmacophore for soluble epoxide hydrolase (sEH) inhibition [1] and P2Y1 purinergic receptor antagonism [2]. In one study, urea-based oxadiazole compounds demonstrated in vitro sEH inhibitory activity comparable to the reference inhibitor AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid), though the specific contribution of the 2,5-dichlorothiophene and cyclopentyl substituents was not dissected in a head-to-head manner [1]. Similarly, five-membered heterocyclic urea mimics have shown potent and selective P2Y1 receptor antagonism, with SAR highlighting the importance of the heterocycle and urea side chain for activity [2]. The target compound incorporates both pharmacophoric elements but has not been individually profiled in these published assay systems.

Soluble Epoxide Hydrolase P2Y1 Antagonism Urea Pharmacophore

Application Scenarios for 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea in Scientific Research and Early Discovery


Focused Screening for Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery

Based on class-level evidence that urea-oxadiazole compounds exhibit sEH inhibitory activity comparable to the reference inhibitor AUDA, researchers can include 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea in focused screening libraries targeting sEH [1]. Procurement is warranted for preliminary biochemical IC50 determination against recombinant human sEH, where the dichlorothiophene substitution may confer distinct binding kinetics relative to non-halogenated analogs. It is imperative to generate in-house comparative data against a reference compound such as AUDA or TPPU before advancing to cellular or in vivo studies.

Structure-Activity Relationship (SAR) Exploration Around the P2Y1 Purinergic Receptor

The 1,3,4-oxadiazole urea scaffold is a recognized bioisostere in P2Y1 antagonist design, as demonstrated by the identification of thiadiazole-urea compound 4c as a potent antiplatelet lead [1]. This compound provides a distinct substitution pattern (2,5-dichlorothiophene at the oxadiazole 5-position combined with cyclopentyl at the urea terminus) that can serve as a topological probe for mapping the P2Y1 ligand-binding pocket. Procurement for radioligand displacement assays and functional platelet aggregation studies is recommended, with the caveat that internal benchmarking against a known standard is essential given the absence of published data for this specific entity.

Physicochemical Property Benchmarking in Cell Permeability Assays

The computed XLogP3-AA of 3.6 and topological polar surface area of 108 Ų place this compound within physicochemical space associated with moderate cell permeability [1]. In the absence of experimental logD and PAMPA data, procurement for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability screening alongside structurally matched non-chlorinated analogs (e.g., 1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea) can empirically test the hypothesis that dichloro substitution enhances passive diffusion. Such internally generated, head-to-head data are essential for any subsequent claims of permeability differentiation.

Metabolic Stability Profiling in Hepatocyte Incubations

The oxadiazole ring is often deployed as a metabolically stable amide bioisostere, and the cyclopentyl urea group may influence cytochrome P450-mediated oxidation rates. Researchers focused on lead optimization can procure this compound for comparative intrinsic clearance studies in human or rodent hepatocytes, benchmarking against the non-halogenated thiophene analog. These experiments are critical to determine whether the 2,5-dichlorothiophene moiety confers a metabolic stability advantage or introduces vulnerability to oxidative dechlorination, data which are entirely absent from the public domain as of the latest literature survey [1].

Quote Request

Request a Quote for 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.